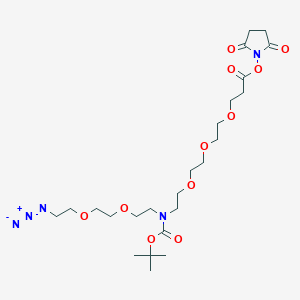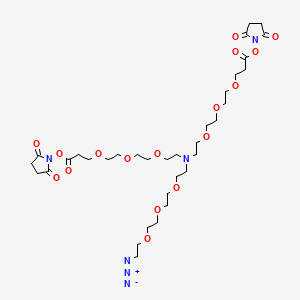
N-Desmethyltrimeprazine
Übersicht
Beschreibung
“N-Desmethyltrimeprazine” is a derivative of Trimeprazine, a phenothiazine derivative that is used as an antipruritic . It has a molecular formula of C17H20N2S .
Molecular Structure Analysis
The molecular structure of “N-Desmethyltrimeprazine” is represented by the formula C17H20N2S . The structure is racemic, meaning it contains equal amounts of left and right-handed enantiomers .
Physical And Chemical Properties Analysis
“N-Desmethyltrimeprazine” has a molecular weight of 320.88 . It’s also worth noting that the physical and chemical properties of a compound can greatly influence its behavior in biological systems .
Wissenschaftliche Forschungsanwendungen
Antihistamine
N-Desmethyltrimeprazine is part of the antihistamine drug class . Antihistamines are used to treat conditions such as allergies and the common cold. They work by blocking the action of histamine, a substance in the body that causes allergic symptoms .
Itching Relief
One of the primary uses of N-Desmethyltrimeprazine is to treat itching . Itching can be caused by various conditions, including allergic reactions, skin conditions, or certain diseases. By acting as an antihistamine, N-Desmethyltrimeprazine can help to alleviate this discomfort .
Cough Relief
N-Desmethyltrimeprazine is also used to relieve coughing . Coughing is a common symptom of many respiratory conditions, including the common cold, flu, and bronchitis. By suppressing the cough reflex, N-Desmethyltrimeprazine can provide relief from persistent coughing .
Pharmaceutical Reference Standard
N-Desmethyltrimeprazine Hydrochloride is used as a reference standard in pharmaceutical testing . Reference standards are used in the analysis of drug substances, excipients, drug products, and other components of pharmaceutical interest .
Respiratory Drugs
N-Desmethyltrimeprazine Hydrochloride is categorized under respiratory drugs . These drugs are used to treat a variety of respiratory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders .
Impurity Identification
N-Desmethyltrimeprazine Hydrochloride is used as an impurity standard . In pharmaceutical manufacturing, impurity standards are used to identify and quantify impurities in drug substances or drug products .
Wirkmechanismus
Target of Action
N-Desmethyltrimeprazine, also known as Desmethyltrimeprazine, primarily targets dopamine receptors in the brain . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions such as motor control, reward, and hormonal secretion . In addition to dopamine receptors, N-Desmethyltrimeprazine also binds to 5HT2 receptors, which are serotonin receptors involved in the regulation of mood, anxiety, and sleep .
Mode of Action
N-Desmethyltrimeprazine exerts its effects by antagonizing, or blocking, the action of dopamine receptors in the brain . This antagonism inhibits the normal function of dopamine, leading to alterations in neurotransmission . The compound’s interaction with 5HT2 receptors may also contribute to its overall effect .
Biochemical Pathways
These pathways are involved in a wide range of physiological processes, including mood regulation, reward, motor control, and hormonal secretion .
Pharmacokinetics
It is known that n-desmethyltrimeprazine is a metabolite of trimeprazine , suggesting that it is formed in the body through the process of drug metabolism
Result of Action
The molecular and cellular effects of N-Desmethyltrimeprazine’s action are largely due to its antagonism of dopamine receptors. By blocking these receptors, N-Desmethyltrimeprazine alters neurotransmission within the brain . This can lead to a variety of effects, depending on the specific dopamine pathways involved. For instance, alterations in the mesolimbic pathway could affect reward and motivation, while changes in the nigrostriatal pathway could impact motor control .
Eigenschaften
IUPAC Name |
N,2-dimethyl-3-phenothiazin-10-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-13(11-18-2)12-19-14-7-3-5-9-16(14)20-17-10-6-4-8-15(17)19/h3-10,13,18H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLWFOLZGWILNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyltrimeprazine | |
CAS RN |
22732-04-3 | |
| Record name | N-Desmethyltrimeprazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022732043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESMETHYLTRIMEPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXB761955G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















